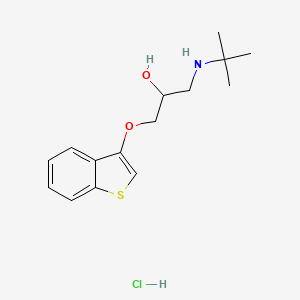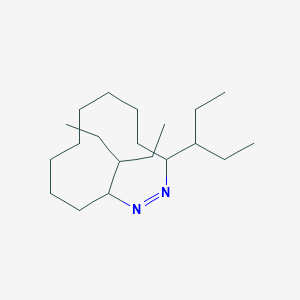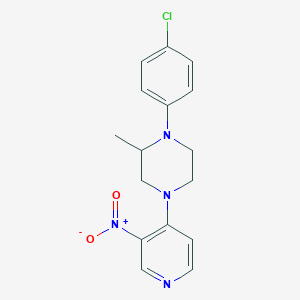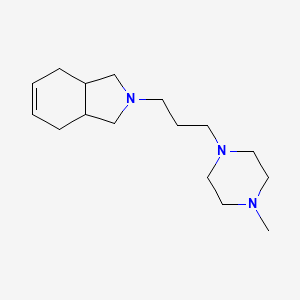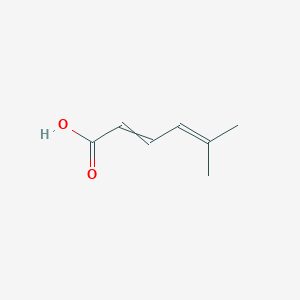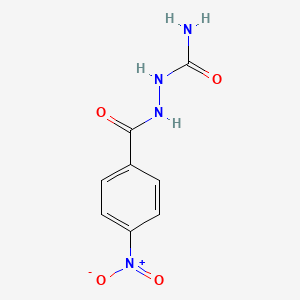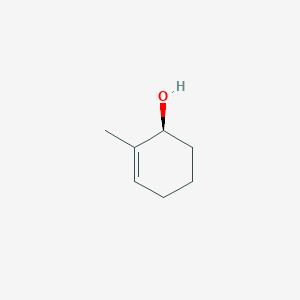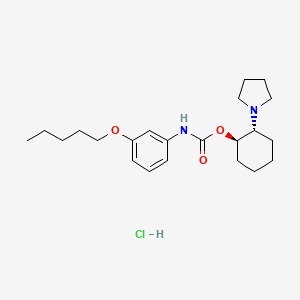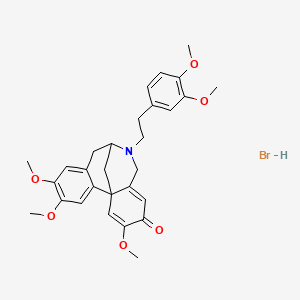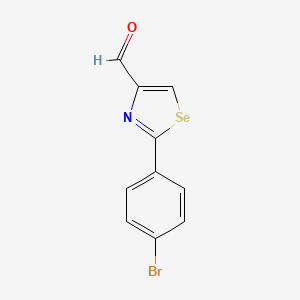
7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid is a complex organic compound with a unique structure that combines elements of furan and benzopyran
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran derivatives with carboxylic acid precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Oxo-7H-furo(3,2-g)(1)benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heraclenin: A compound with a similar furan and benzopyran structure.
Imperatorin: Another compound with related chemical properties.
Bergapten: Known for its similar structural elements and biological activities.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
73097-21-9 |
|---|---|
Formule moléculaire |
C12H6O5 |
Poids moléculaire |
230.17 g/mol |
Nom IUPAC |
7-oxofuro[3,2-g]chromene-2-carboxylic acid |
InChI |
InChI=1S/C12H6O5/c13-11-2-1-6-3-7-4-10(12(14)15)16-9(7)5-8(6)17-11/h1-5H,(H,14,15) |
Clé InChI |
ALXQSYXREQVTGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)OC2=CC3=C(C=C21)C=C(O3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


